molecular formula C16H25N5O2 B2654608 N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 1234887-51-4

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2654608
CAS No.: 1234887-51-4
M. Wt: 319.409
InChI Key: SHCYPNMLASODTE-UHFFFAOYSA-N
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Description

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a synthetic organic compound that features a piperidine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazine derivatives, such as:

Uniqueness

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-16(2,3)20-15(23)21-8-4-12(5-9-21)10-19-14(22)13-11-17-6-7-18-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCYPNMLASODTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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